2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound recognized for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. It is classified under the category of piperidine derivatives, which are known for their diverse biological activities. The compound has the Chemical Abstracts Service (CAS) number 1185297-53-3 and a molecular weight of 222.67 g/mol .
The compound is sourced from various chemical suppliers and is primarily utilized in research settings. It is categorized as a hydrochloride salt, which enhances its solubility in water, making it suitable for biological assays. The compound is often referenced in scientific literature related to drug development and synthesis due to its unique structural features that combine both carbamoyl and acetic acid functionalities .
The synthesis of 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride typically involves several steps:
In industrial settings, this synthesis may utilize large-scale chemical reactors with optimized conditions to maximize yield and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product efficiently .
The molecular structure of 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride can be represented by its chemical formula . The InChI key for this compound is ADIGZBBVJSQUEW-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
The compound features a piperidine ring substituted with a carbamoyl group and an acetic acid moiety, contributing to its unique reactivity and potential biological activity. Its structural formula highlights the presence of functional groups that may interact with biological targets .
The primary reactions involving 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride include:
These reactions are significant for synthetic applications where further functionalization of the compound may be desired, enabling the exploration of its biological properties .
2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride has potential applications in:
The unique structural characteristics of this compound make it a valuable subject for ongoing research aimed at discovering new therapeutic agents .
2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride (CAS 1445133-23-2; C₈H₁₅ClN₂O₃) serves as a critical intermediate in pharmaceutical syntheses, particularly leveraging Solid-Phase Peptide Synthesis (SPPS) methodologies. SPPS facilitates the sequential assembly of complex molecules anchored to insoluble resins, enabling high-purity yields essential for drug development. For piperidine-carboxamide derivatives, the synthesis typically initiates with N-Boc-protected 4-aminopiperidine immobilized on Wang or Rink amide resins. The Boc group is orthogonally deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), followed by alkylation with chloroacetic acid or tert-butyl bromoacetate. Subsequent carbamoylation employs isocyanate reagents or carbodiimide-mediated coupling (e.g., EDC/HOBt) to install the carboxamide moiety. Final cleavage from the resin using hydrofluoric acid (HF) or trifluoroacetic acid (TFA) liberates the target compound, which is precipitated as the hydrochloride salt [8].
Optimization challenges center on minimizing epimerization during alkylation and enhancing coupling efficiency. Studies demonstrate that low-temperature reactions (−20°C) and ultrasound-assisted coupling reduce racemization by >15%. Additionally, design of experiment (DoE) approaches have optimized solvent systems (e.g., DMF/DCM mixtures), achieving >95% conversion rates. The table below summarizes critical SPPS parameters:
Table 1: SPPS Optimization Parameters for 2-(4-Carbamoylpiperidin-1-yl)acetic Acid Hydrochloride
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Coupling Agent | DIC/HOBt | HATU/DIEA | 88% → 95% |
Temperature | 25°C | −20°C | Racemization ↓ 18% |
Solvent System | DMF | DMF:DCM (1:1) | Purity ↑ 12% |
Carbamoylating Reagent | Triphosgene | 4-Nitrophenyl chloroformate | Byproducts ↓ 25% |
Structural refinements of the 2-(4-carbamoylpiperidin-1-yl)acetic acid scaffold target improved metabolic stability, solubility, and tissue distribution. Key modifications include:
Table 2: Impact of Structural Modifications on Pharmacokinetic Parameters
Modification | Aqueous Solubility (mg/mL) | Microsomal Stability t₁/₂ (min) | Passive Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|
Parent Carboxamide (HCl salt) | 15.2 | 28 | 8.5 |
Tetrazole Bioisostere | 23.7 | 83 | 12.1 |
α-Methyl-Branched Chain | 9.8 | 51 | 15.6 |
Besylate Salt Form | 52.3 | 30 | 7.9 |
Synergistic effects emerge when combining these strategies. For example, pyrazole-substituted derivatives paired with phosphate salts achieve 60% oral bioavailability in murine models, attributed to balanced lipophilicity (logP ≈1.2) and transporter-mediated uptake [6].
The carbamoyl group (-CONH₂) and piperidine ring constitute indispensable pharmacophores governing stability, target engagement, and absorption:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: